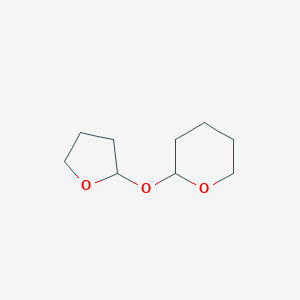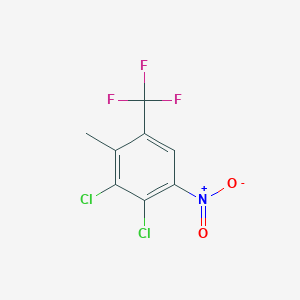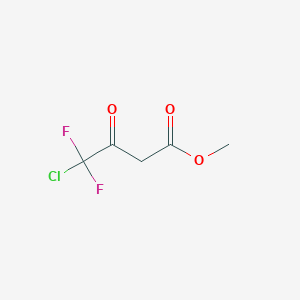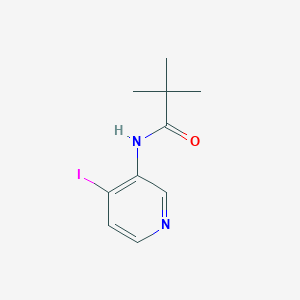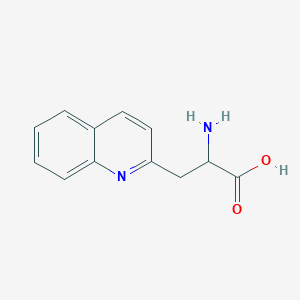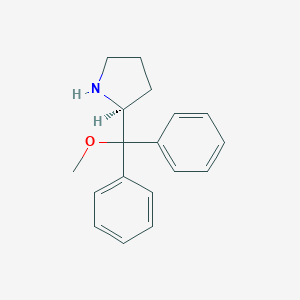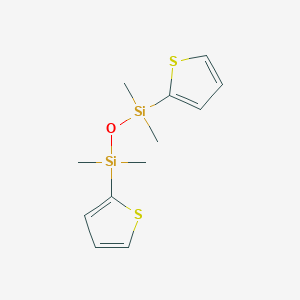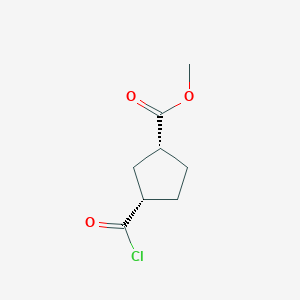
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that it can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit anti-inflammatory and analgesic effects. However, some of the limitations of using this compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI). Some of these include the development of new drugs based on this compound, the investigation of its potential applications in other fields such as agriculture and environmental science, and the elucidation of its exact mechanism of action through further studies.
Conclusion:
In conclusion, cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) involves the reaction of cyclopentanecarboxylic acid with thionyl chloride and methanol. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the synthesis of functional materials such as liquid crystals.
Eigenschaften
CAS-Nummer |
116940-83-1 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) |
Molekularformel |
C8H11ClO3 |
Molekulargewicht |
190.62 g/mol |
IUPAC-Name |
methyl (1R,3S)-3-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
TYWZGOWRMWCWFP-NTSWFWBYSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)Cl |
SMILES |
COC(=O)C1CCC(C1)C(=O)Cl |
Kanonische SMILES |
COC(=O)C1CCC(C1)C(=O)Cl |
Synonyme |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



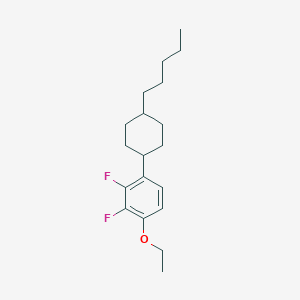
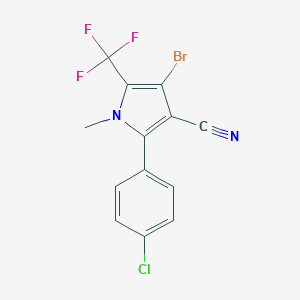
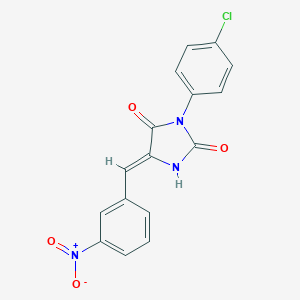
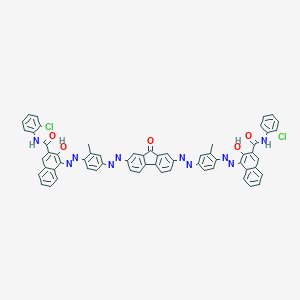
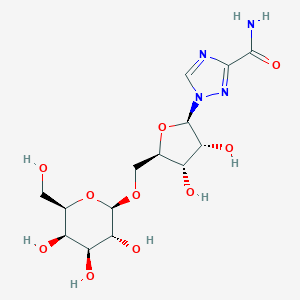
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

